molecular formula C16H19N3O4S B5070045 N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B5070045
M. Wt: 349.4 g/mol
InChI Key: UMWICXAAMVNQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, also known as MPSP, is a chemical compound that has gained significant interest in scientific research due to its potential use as a therapeutic agent. MPSP is a sulfonamide derivative that has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide exerts its anti-inflammatory, anti-cancer, and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. NF-κB and AP-1 are known to play important roles in regulating the expression of genes involved in inflammation, cancer, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide inhibits the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide reduces inflammation and oxidative stress in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This makes N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide. One potential direction is to investigate the use of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide in combination with other drugs for the treatment of cancer. Another direction is to study the effect of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide on other diseases that are associated with inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide for in vivo studies. Overall, the potential therapeutic applications of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide involves the reaction between 2-methoxy-5-nitrobenzenesulfonamide and 2-pyridinemethylamine followed by reduction with sodium borohydride. The resulting product is then acylated with 3-chloropropanoyl chloride to yield N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use in treating various diseases. Several studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to possess anti-cancer and anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-10-13(7-8-15(14)23-2)24(21,22)18-11-12-6-4-5-9-17-12/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWICXAAMVNQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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